N-(3-cyanophenyl)benzenesulfonamide
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Overview
Description
N-(3-cyanophenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the benzenesulfonamide moiety. It has a molecular formula of C13H10N2O2S and a molecular weight of 258.3 g/mol . Benzenesulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(3-cyanophenyl)benzenesulfonamide is the enzyme Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Mode of Action
This compound: interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis, causing a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX by This compound affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Result of Action
The result of This compound ’s action is the inhibition of tumor growth. By inhibiting CA IX, the compound disrupts the tumor cells’ metabolism, leading to changes in gene expression and uncontrolled cell proliferation . This results in tumor hypoxia .
Preparation Methods
The synthesis of N-(3-cyanophenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanophenylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-cyanophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The cyanophenyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-cyanophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its inhibitory effects on enzymes such as carbonic anhydrase IX, which is overexpressed in certain types of cancer.
Material Science: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
N-(3-cyanophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar biological activities but differs in its halogen substitution, which can affect its chemical reactivity and biological properties.
S-alkylated benzenesulfonamide derivatives: These compounds have been studied for their antimicrobial properties and show different reactivity due to the presence of alkyl groups.
This compound is unique due to the presence of the cyanophenyl group, which imparts specific chemical and biological properties that are valuable in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
N-(3-cyanophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXOOBNHLNVYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902032 |
Source
|
Record name | NoName_1234 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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